1-(2-Phenylbenzofuran-3-yl)ethanone
Description
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(2-phenyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C16H12O2/c1-11(17)15-13-9-5-6-10-14(13)18-16(15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
JSHAUUSQJYZMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of 1-(2-Phenylbenzofuran-3-yl)ethanone and its derivatives. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, treatment with related benzofuran derivatives has shown increased apoptosis and significant G0–G1 phase arrest in cancer cell lines, suggesting their potential as therapeutic agents in oncology .
The compound has also been investigated for its immunomodulatory effects. Research indicates that derivatives of benzofuran can modulate immune responses, making them candidates for further studies in immunotherapy .
Synthesis of Derivatives
1-(2-Phenylbenzofuran-3-yl)ethanone serves as a precursor for synthesizing various derivatives that enhance biological activity. For example, one-pot synthesis methods have been developed to create complex benzofuran structures efficiently . These methodologies allow for the rapid generation of compounds that may possess improved pharmacological properties.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of 1-(2-Phenylbenzofuran-3-yl)ethanone against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results demonstrated:
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 10.5 | 62 |
| MCF7 | 8.0 | 70 |
| A549 | 5.5 | 75 |
These findings suggest that the compound exhibits significant cytotoxicity and could be further developed as an anticancer agent.
Case Study 2: Immunomodulatory Effects
In another study focusing on immunomodulation, derivatives synthesized from 1-(2-Phenylbenzofuran-3-yl)ethanone were tested for their ability to enhance T-cell activation. The results indicated that certain modifications led to a marked increase in T-cell proliferation, highlighting the compound's potential in immunotherapy applications.
Comparison with Similar Compounds
Position and Nature of Substituents
- 1-(3-Methyl-benzofuran-2-yl)-ethanone (Neroli One): Features a methyl group at the 3-position of benzofuran and an ethanone at the 2-position. The methyl group enhances lipophilicity, making it suitable for fragrance applications (e.g., orange blossom notes) .
- 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c): A long dodecyloxy chain at the 7-position confers amphiphilic properties, enabling antiviral activity against respiratory syncytial virus (RSV) in HeLa cells .
Table 1: Structural and Functional Comparisons
Heterocyclic Modifications
- α-Azole Ketones: Compounds like 1-(7-ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone incorporate imidazole or triazole groups, improving antifungal activity via interactions with fungal cytochrome P450 enzymes .
- 1-(5-Benzoyl-2-methyl-3-furanyl)ethanone: Replaces benzofuran with a furan ring, reducing aromaticity and altering electronic properties (CAS 61667-75-2) .
Antiviral and Antimicrobial Profiles
- RSV and Influenza A Activity : Alkoxy-substituted benzofurans (e.g., 3c, 3d) show specificity against RSV, while branched derivatives like di(2-acetylbenzofuranyl-7-oxy)-n-propane (5a) inhibit influenza A .
- Antifungal Activity : α-Azole derivatives exhibit MIC values <10 µg/mL against Candida albicans, attributed to synergistic effects between the benzofuran core and azole pharmacophores .
Physicochemical Properties
Preparation Methods
Reaction Conditions and Mechanism
A novel one-pot synthesis route involves the coupling of benzoquinone (BQ) with cyclohexenone derivatives in a toluene/acetic acid (4:1) medium under reflux conditions. This method proceeds via a formal [3+2] heteroannulation process, where protonated BQ reacts with cyclohexenone to form a cyclic transition state. Subsequent dehydration and aromatization yield the benzofuran core. For 1-(2-phenylbenzofuran-3-yl)ethanone, substituting cyclohexenone with a phenyl-substituted precursor could direct the formation of the 2-phenyl group, while the ethanone moiety arises from oxidative cleavage of intermediate enol ethers.
Optimization Insights
-
Temperature : Reflux conditions (110–120°C) are critical for achieving cyclization within 18–24 hours.
-
Acid Catalyst : Glacial acetic acid facilitates both protonation of BQ and dehydration steps, with higher concentrations accelerating aromatization.
-
Yield : Initial trials with analogous systems report yields up to 81%, though phenyl-substituted variants may require extended reaction times.
Base-Mediated Cyclization of Chlorinated Ethanone Precursors
Synthetic Pathway
This method begins with 2-chloro-1-(2-hydroxyphenyl)ethan-1-one derivatives, which undergo base-mediated cyclization in methanol with sodium hydroxide. The reaction proceeds via intramolecular nucleophilic attack of the hydroxyl group on the chloroethanone moiety, forming the benzofuran ring. Introducing a phenyl group at the 2-position necessitates starting with a 2-hydroxy-5-phenylbenzaldehyde precursor, which is then converted to the corresponding chlorinated ethanone via Friedel-Crafts acylation.
Key Parameters
-
Base Concentration : A 1:1 molar ratio of NaOH to substrate ensures complete dehydrohalogenation without over-decomposition.
-
Solvent : Methanol provides optimal solubility for both the precursor and intermediate, with recrystallization in ethanol yielding >90% purity.
-
Limitations : Competing side reactions, such as dimerization, may occur if reaction temperatures exceed 40°C.
Cs₂CO₃-Mediated Room-Temperature Synthesis
One-Pot C–C and C–O Bond Formation
A groundbreaking approach utilizes cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to mediate the coupling of 2-hydroxybenzonitriles with 2-bromoacetophenones at room temperature. The reaction achieves simultaneous C–C and C–O bond formation, constructing the benzofuran skeleton in 10–20 minutes. For 1-(2-phenylbenzofuran-3-yl)ethanone, substituting 2-hydroxybenzonitrile with 2-hydroxy-5-phenylbenzonitrile directs phenyl incorporation at the 2-position, while 2-bromoacetophenone introduces the ethanone group at position 3.
Advantages
-
Efficiency : Yields range from 75–92% with minimal byproducts.
-
Scalability : Demonstrated success in gram-scale synthesis ensures industrial viability.
-
Mechanistic Clarity : Cs₂CO₃ acts as both a base and a phase-transfer catalyst, stabilizing intermediates and accelerating cyclization.
Sequential Chlorination and Functionalization
Multi-Step Functionalization Strategy
Starting from 7-chlorobenzofuran-3(2H)-one, this method employs phosphorus pentachloride (PCl₅) in phosphoryl chloride to introduce chlorine at position 3. Subsequent hydrazine treatment forms hydrazine derivatives, which condense with aldehydes to yield Schiff base-functionalized benzofurans. To adapt this route for 1-(2-phenylbenzofuran-3-yl)ethanone, the initial chlorination step is omitted, and Friedel-Crafts acylation introduces the ethanone group post-cyclization.
Critical Considerations
-
Chlorination Efficiency : PCl₅ achieves >85% conversion but requires strict moisture control.
-
Hydrazine Compatibility : Ethanol reflux conditions prevent hydrolysis of sensitive functional groups.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Time | Temperature | Scalability |
|---|---|---|---|---|
| Heteroannulation | 70–81 | 18–24 h | 110–120°C | Moderate |
| Base-Mediated | 65–75 | 2–4 h | 30–40°C | High |
| Cs₂CO₃-Mediated | 75–92 | 10–20 min | 25°C | High |
| Sequential | 60–70 | 6–8 h | 70–100°C | Low |
The Cs₂CO₃-mediated method excels in speed and yield, making it ideal for high-throughput applications. Conversely, the heteroannulation route offers better regioselectivity for complex substitution patterns. Base-mediated cyclization balances cost and efficiency but requires careful temperature control.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(2-Phenylbenzofuran-3-yl)ethanone?
- Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging benzofuran derivatives as precursors. Key steps include:
- Using acyl chlorides (e.g., acetyl chloride) and Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution on the benzofuran ring .
- Optimizing reaction temperature (typically 0–50°C) and solvent polarity to enhance regioselectivity and yield .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : A multi-technique approach ensures accurate characterization:
- NMR : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 2.6 ppm for acetyl group, δ 7.2–8.1 ppm for aryl protons) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1600–1450 cm⁻¹ (aromatic C=C) validate the acetyl and benzofuran moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Answer : Cross-validation strategies include:
- Comparing experimental NMR/IR data with computational predictions (e.g., density functional theory, DFT) .
- Referencing NIST Chemistry WebBook for benchmark spectral libraries .
- Utilizing 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Q. What computational tools are effective for modeling the electronic properties of 1-(2-Phenylbenzofuran-3-yl)ethanone?
- Answer :
- DFT Calculations : Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- Solvent Effects : COSMO-RS models to simulate solvation energies and polarizability in different media .
- Docking Studies : AutoDock Vina for preliminary assessment of binding interactions with biological targets (e.g., enzymes) .
Q. How can crystallographic data enhance understanding of this compound’s solid-state behavior?
- Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use WinGX or OLEX2 for structure refinement, generating ORTEP diagrams to visualize bond angles/packing .
- Thermal Analysis : Pair SCXRD with DSC/TGA to correlate crystal lattice stability with thermal decomposition profiles .
Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?
- Answer :
- Kinetic Studies : Monitor intermediates via in situ FTIR or HPLC to identify rate-determining steps (e.g., acylation vs. cyclization) .
- Isolation of Byproducts : LC-MS to detect side products (e.g., over-acylated derivatives) and adjust stoichiometry .
Q. How can structure-activity relationships (SAR) be explored for potential bioactivity?
- Answer :
- Enzyme Assays : Test inhibitory effects on cytochrome P450 isoforms or kinases, using fluorogenic substrates for real-time activity monitoring .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify metabolic pathways and active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
